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Abstract
4,5-Diamino-2,6-dimercaptopyrimidine (DADMcP) is a multifunctional heterocyclic

compound with a complex tautomeric profile. A comprehensive theoretical study combining

Fourier Transform Infrared (FTIR) spectroscopy with ab-initio Hartree-Fock/Self-Consistent

Field (HF/SCF) and Density Functional Theory (DFT) calculations has elucidated the potential

tautomeric forms and their relative stabilities.[1][2] This technical guide summarizes these

findings, presenting quantitative data on the stability of the nine possible tautomers, detailing

the experimental and computational methodologies employed in their characterization, and

providing a visual representation of the tautomeric equilibrium. The study concludes that while

nine tautomers are possible, three are energetically favored, with the dithione form being the

most stable.[1][2]
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The potential for thione-thiol tautomerism in 4,5-Diamino-2,6-dimercaptopyrimidine gives rise

to nine distinct tautomeric forms.[1][3] Theoretical calculations have been instrumental in

determining the geometry and relative stability of these tautomers.

Energetic Favorability and Stability
Computational studies indicate a clear energetic preference for three of the nine tautomers.

The dithione form (Tautomer 2) is identified as the most stable isomer in the gas phase.[2] The

order of stability for all nine tautomers, as determined by HF/SCF and DFT calculations, is

presented below.

Data Presentation

Table 1: Calculated Theoretical Energies and Relative Stabilities of 4,5-Diamino-2,6-
dimercaptopyrimidine Tautomers (in vacuum).[2]

Tautomer
HF/SCF
(kcal/mol)

ΔE
(HF/SCF)
(kcal/mol)

DFT
(kcal/mol)

ΔE (DFT)
(kcal/mol)

ZPE
(kcal/mol)

ΔE (ZPE)
(kcal/mol)

1 -732,895.2 5.8 -734,976.5 9.7 66.6 4.6

2 -732,901.0 0 -734,986.2 0 71.7 0

3 -732,896.4 4.5 -734,980.3 5.9 69.3 3.5

4 -732,875.2 25.8 -734,960.8 25.4

5 -732,882.2 18.7 -734,967.8 18.4

6 -732,886.5 14.5 -734,970.4 15.8

7 -732,871.4 29.6 -734,954.7 31.5

8 -732,864.5 36.4 -734,950.1 36.1

9 -732,884.7 16.2 -734,969.8 16.4

ZPE: Zero-point vibrational energy. The energy gap based on ZPE confirms that Tautomer 2 is

the most predominant in the gas phase.
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Experimental and Computational Protocols
The characterization of the tautomeric forms of 4,5-Diamino-2,6-dimercaptopyrimidine was

achieved through a combination of spectroscopic analysis and theoretical calculations.[1]

Experimental Methodology: FTIR and NIR Spectroscopy
Sample Preparation: The compound 4,5-Diamino-2,6-dimercaptopyrimidine was obtained

from Aldrich. Solid samples for FTIR analysis were prepared as KBr pellets.[2]

FTIR Spectroscopy: Infrared spectra were recorded over the range of 4000-400 cm⁻¹ using a

Shimadzu FTIR-8300 spectrophotometer. This technique was employed to identify the

vibrational modes of the molecule.[2]

NIR Spectroscopy: Near-infrared spectra were recorded in the range of 29,000-4,000 cm⁻¹

using a FieldSpec fiber optics instrument from Analytical Spectral Devices (ASD). The

presence of an S-H overtone band in the NIR spectrum provided evidence for the

predominance of specific tautomers in the solid state.[2]

Computational Methodology: Ab-initio and DFT
Calculations

Software: Computational calculations for geometry optimization were performed using the

GAMESS(R4) software.[2]

Methodology: Both ab-initio Hartree-Fock Self-Consistent Field (HF/SCF) and Density

Functional Theory (DFT) approaches were used for the theoretical investigation.[2]

Convergence Criterion: A convergence criterion of 10⁻⁴ kcal Å⁻¹ mol⁻¹ was utilized in a

conjugate gradient algorithm for all geometry optimizations.[2]

Basis Set: Molecular orbitals were expanded using the atomic 6-31G(d,p) basis set.[2]

Vibrational Spectra Simulation: The theoretical vibrational spectra of the most stable

tautomers were simulated using DFT calculations to aid in the assignment of the

experimental FTIR bands.[1][2]
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Visualization of Tautomeric Equilibria
The following diagram illustrates the relationship between the nine possible tautomers of 4,5-
Diamino-2,6-dimercaptopyrimidine and highlights the three most energetically favorable

forms.
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Caption: Tautomeric forms of 4,5-Diamino-2,6-dimercaptopyrimidine and their relative

stabilities.

Conclusion
The tautomeric landscape of 4,5-Diamino-2,6-dimercaptopyrimidine is complex, with nine

potential isomers. However, theoretical and spectroscopic evidence strongly suggests that a

limited number of these tautomers are energetically favorable.[1][2] The dithione form

(Tautomer 2) is the most stable in the gas phase.[2] Experimental evidence from FTIR and NIR

spectroscopy indicates that in the solid state, a mixture of tautomers is likely present, with

Tautomers 2 and 3 being the predominant species.[2] This detailed understanding of the

tautomeric preferences of 4,5-Diamino-2,6-dimercaptopyrimidine is crucial for researchers in
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drug development, as the specific tautomeric form can significantly influence the molecule's

physicochemical properties and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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